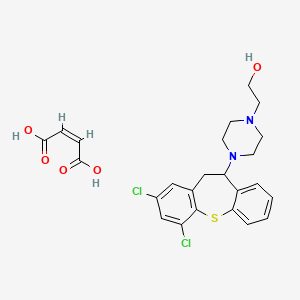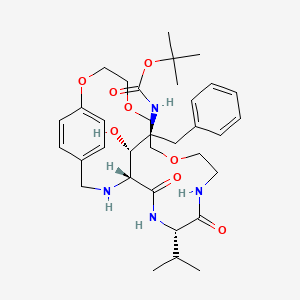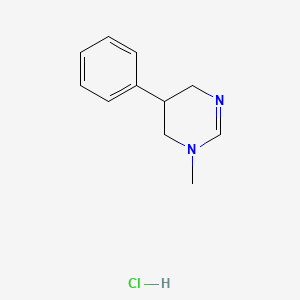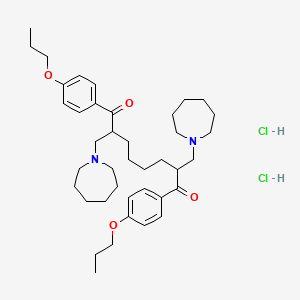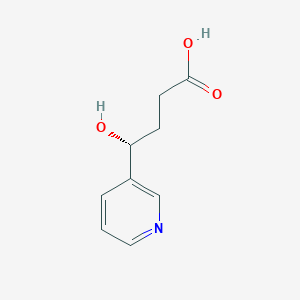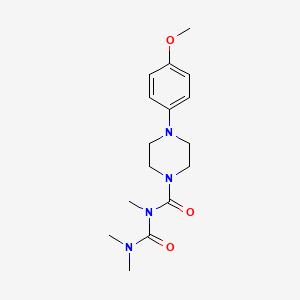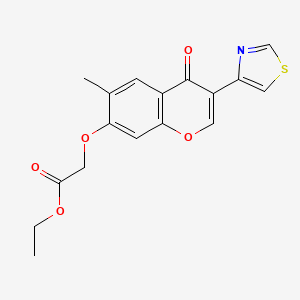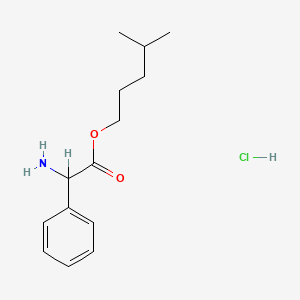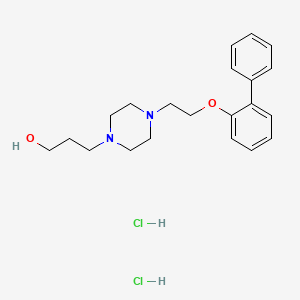
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group linked to a piperazine ring through an ethyl chain, with a propanol group attached to the piperazine. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride typically involves multiple steps:
Formation of the Biphenylyloxy Intermediate: The initial step involves the reaction of biphenyl with an appropriate halogenated ethyl compound under basic conditions to form the biphenylyloxy intermediate.
Piperazine Addition: The biphenylyloxy intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the desired piperazinyl compound.
Propanol Group Introduction: The final step involves the addition of a propanol group to the piperazinyl compound, often through a nucleophilic substitution reaction.
Dihydrochloride Formation: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the biphenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds and strong bases or acids are used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Modified biphenyl or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors, modulating their activity.
Signal Transduction Pathways: It influences various signaling pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Biphenylyloxy)ethyl acrylate
- 2-(2-Biphenylyloxy)ethyl bromide
- 2-(2-Biphenylyloxy)ethyl chloride
Uniqueness
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride stands out due to its unique combination of a biphenyl group, piperazine ring, and propanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
125849-26-5 |
|---|---|
Molekularformel |
C21H30Cl2N2O2 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
3-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-17-6-11-22-12-14-23(15-13-22)16-18-25-21-10-5-4-9-20(21)19-7-2-1-3-8-19;;/h1-5,7-10,24H,6,11-18H2;2*1H |
InChI-Schlüssel |
RRXOCNXJCFPVSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



